molecular formula C18H24ClN3O5 B564473 Cletoquine-d4 Oxalate CAS No. 1216461-57-2

Cletoquine-d4 Oxalate

Cat. No.: B564473
CAS No.: 1216461-57-2
M. Wt: 401.88
InChI Key: DTVGVTDECKJJJK-XNXUTHBPSA-N
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Description

Cletoquine-d4 Oxalate is a deuterated analog of cletoquine, which is a promising antimalarial drug candidate. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C18H20D4ClN3O5, and it has a molecular weight of 401.88 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cletoquine-d4 Oxalate is synthesized through a series of chemical reactions involving the deuteration of cletoquine. The process typically involves the use of deuterated reagents and catalysts to replace hydrogen atoms with deuterium atoms. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the cletoquine molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Cletoquine-d4 Oxalate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form deuterated analogs of hydroxychloroquine.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include deuterated analogs of hydroxychloroquine and other related compounds. These products are valuable for research and therapeutic applications .

Scientific Research Applications

Cletoquine-d4 Oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of cletoquine and its metabolites.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of cletoquine.

    Medicine: Investigated for its potential use as an antimalarial drug and for the treatment of autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and in environmental studies to assess the impact of deuterated compounds

Mechanism of Action

Cletoquine-d4 Oxalate exerts its effects by interfering with the biological processes of parasites. The compound targets the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, this compound modulates the immune response, making it a potential candidate for the treatment of autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

    Cletoquine: The non-deuterated analog of Cletoquine-d4 Oxalate, used as an antimalarial drug candidate.

    Hydroxychloroquine: A related compound used for the treatment of malaria and autoimmune diseases.

    Chloroquine: Another antimalarial drug with a similar mechanism of action

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool for research and therapeutic applications, as it provides insights into the metabolic pathways and biological effects of cletoquine and related compounds .

Properties

IUPAC Name

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGVTDECKJJJK-XNXUTHBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675771
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216461-57-2
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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